molecular formula C20H29N3O4 B5651477 N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride

N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride

Cat. No. B5651477
M. Wt: 375.5 g/mol
InChI Key: BKMVLGYGUHWWDY-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of interest to researchers in several fields.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood and motivation. It has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that is involved in the regulation of stress and anxiety.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the activity of several enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase. It has also been shown to increase the expression of several genes involved in the regulation of stress and anxiety.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has several advantages for use in lab experiments. It is a well-studied compound with a known mechanism of action, and it has been shown to have reproducible effects in animal models. However, there are also limitations to its use. N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride can be difficult to synthesize, and it is not currently available as a commercial product. In addition, its effects may vary depending on the specific animal model and experimental conditions used.

Future Directions

There are several future directions for research on N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride. One area of interest is the potential use of N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride as a treatment for addiction. Further studies are needed to determine its effectiveness in human subjects and to identify any potential side effects.
Another area of interest is the role of N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride in the regulation of stress and anxiety. Further studies are needed to determine the optimal dosing and treatment duration for these conditions.
Finally, there is interest in the development of new compounds based on the structure of N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride. These compounds may have improved efficacy or reduced side effects compared to N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride, and they may be useful in a variety of scientific research applications.

Synthesis Methods

N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride can be synthesized using a variety of methods, including the reaction of 3-aminobenzamide with 1-D-prolyl-4-piperidinol and 2-methoxyethyl chloride in the presence of a base. The resulting product can then be purified and converted to its hydrochloride salt form.

Scientific Research Applications

N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride has been studied for its potential use in several areas of scientific research. One area of interest is its potential as a treatment for addiction. Studies have shown that N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride can reduce drug-seeking behavior in animal models of addiction, and it has been proposed as a potential treatment for cocaine and opioid addiction.
Another area of interest is the role of N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride in the regulation of stress and anxiety. Studies have shown that N-(2-methoxyethyl)-3-[(1-D-prolyl-4-piperidinyl)oxy]benzamide hydrochloride can reduce anxiety-like behavior in animal models, and it has been proposed as a potential treatment for anxiety disorders.

properties

IUPAC Name

N-(2-methoxyethyl)-3-[1-[(2R)-pyrrolidine-2-carbonyl]piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O4/c1-26-13-10-22-19(24)15-4-2-5-17(14-15)27-16-7-11-23(12-8-16)20(25)18-6-3-9-21-18/h2,4-5,14,16,18,21H,3,6-13H2,1H3,(H,22,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVLGYGUHWWDY-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C(=O)C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2CCN(CC2)C(=O)[C@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-3-[(1-D-prolylpiperidin-4-yl)oxy]benzamide

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